REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:10]=[C:9]([C:11]2[NH:15][N:14]=[CH:13][CH:12]=2)[CH:8]=[C:7]([F:16])[C:4]=1[C:5]#[N:6].[OH-].[Na+]>C1COCC1>[Cl:2][C:3]1[CH:10]=[C:9]([C:11]2[NH:15][N:14]=[CH:13][CH:12]=2)[CH:8]=[C:7]([F:16])[C:4]=1[C:5]#[N:6] |f:0.1,2.3|
|
Name
|
2-Chloro-6-fluoro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride
|
Quantity
|
51.8 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C#N)C(=CC(=C1)C1=CC=NN1)F
|
Name
|
|
Quantity
|
510 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Almost all the solvents were evaporated
|
Type
|
ADDITION
|
Details
|
water was added to the residue
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration the solid
|
Type
|
CUSTOM
|
Details
|
was flushed twice with water
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CC(=C1)C1=CC=NN1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |